N-Benzyl-N,N'-dimethyl-cyclohexane-1,2-diamine
Overview
Description
N-Benzyl-N,N’-dimethyl-cyclohexane-1,2-diamine is an organic compound that belongs to the class of cyclohexane derivatives It is characterized by the presence of a benzyl group attached to a cyclohexane ring, which is further substituted with two dimethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-N,N’-dimethyl-cyclohexane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane-1,2-diamine as the core structure.
N-Benzylation: The cyclohexane-1,2-diamine is reacted with benzyl chloride in the presence of a base such as sodium hydroxide to introduce the benzyl group.
N,N’-Dimethylation: The resulting N-benzyl-cyclohexane-1,2-diamine is then subjected to methylation using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate to obtain N-Benzyl-N,N’-dimethyl-cyclohexane-1,2-diamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-N,N’-dimethyl-cyclohexane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed:
Oxidation: N-Benzyl-N,N’-dimethyl-cyclohexane-1,2-diamine N-oxide.
Reduction: N-Benzyl-N,N’-dimethyl-cyclohexane-1,2-diamine amine derivatives.
Substitution: Various substituted cyclohexane derivatives depending on the substituent introduced.
Scientific Research Applications
N-Benzyl-N,N’-dimethyl-cyclohexane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which can be utilized in catalysis and material science.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, serving as an intermediate in the production of more complex molecules.
Mechanism of Action
The mechanism of action of N-Benzyl-N,N’-dimethyl-cyclohexane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The benzyl and dimethylamino groups play a crucial role in binding to these targets, modulating their activity. The compound can inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
N,N’-Dimethylcyclohexane-1,2-diamine: Lacks the benzyl group, resulting in different chemical and biological properties.
N-Benzylcyclohexane-1,2-diamine: Lacks the dimethylamino groups, affecting its reactivity and applications.
N,N’-Diethylcyclohexane-1,2-diamine: Substituted with ethyl groups instead of methyl groups, leading to variations in its chemical behavior.
Uniqueness: N-Benzyl-N,N’-dimethyl-cyclohexane-1,2-diamine is unique due to the presence of both benzyl and dimethylamino groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-N-benzyl-1-N,2-N-dimethylcyclohexane-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-16-14-10-6-7-11-15(14)17(2)12-13-8-4-3-5-9-13/h3-5,8-9,14-16H,6-7,10-12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQVXIHJGYMLCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCCC1N(C)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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